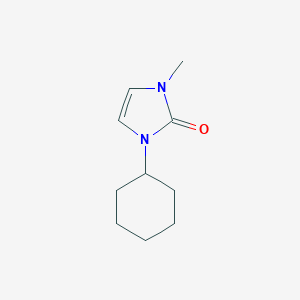
1-cyclohexyl-3-methylimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is a heterocyclic compound that features an imidazolinone core with a cyclohexyl and a methyl group attached. This compound is part of the broader class of imidazolines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolinone ring. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can be compared with other imidazolinone derivatives, such as:
- 4-Imidazolin-2-one, 1-phenyl-3-methyl-
- 4-Imidazolin-2-one, 1-benzyl-3-methyl- These compounds share a similar core structure but differ in the substituents attached to the imidazolinone ring. The unique combination of cyclohexyl and methyl groups in 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- imparts distinct properties, such as enhanced hydrophobicity and steric effects, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
101692-32-4 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-cyclohexyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clé InChI |
HOMUPAMMSCTWIY-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
SMILES canonique |
CN1C=CN(C1=O)C2CCCCC2 |
Key on ui other cas no. |
101692-32-4 |
Synonymes |
1-Cyclohexyl-3-methyl-4-imidazolin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















